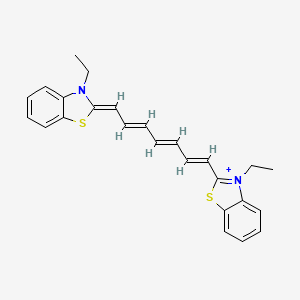

3,3'-Diethylthiatricarbocyanine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

23178-68-9 |

|---|---|

Fórmula molecular |

C25H25N2S2+ |

Peso molecular |

417.6 g/mol |

Nombre IUPAC |

(2Z)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole |

InChI |

InChI=1S/C25H25N2S2/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25/h5-19H,3-4H2,1-2H3/q+1 |

Clave InChI |

UMTQICYFVVKJFV-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC |

SMILES isomérico |

CCN\1C2=CC=CC=C2S/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CC |

SMILES canónico |

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC |

Otros números CAS |

23178-68-9 |

Sinónimos |

3,3'-diethylthiatricarbocyanine 3,3'-diethylthiatricarbocyanine bromide, 3H-labeled 3,3'-diethylthiatricarbocyanine chloride 3,3'-diethylthiatricarbocyanine iodide, 3H-labeled 3,3'-diethylthiatricarbocyanine monotosylate 3,3'-diethylthiatricarbocyanine perchlorate, 3H-labeled |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Spectroscopic Profile of 3,3'-Diethylthiatricarbocyanine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diethylthiatricarbocyanine iodide (DTTC), a member of the cyanine (B1664457) dye family, is a versatile fluorescent probe with significant applications in biomedical research and diagnostics. Its utility stems from its distinct spectral properties, which are highly sensitive to the molecular environment. This technical guide provides an in-depth exploration of the core spectral characteristics of DTTC, detailed experimental protocols for their determination, and a discussion of the factors influencing its photophysical behavior. This document is intended to serve as a comprehensive resource for researchers employing DTTC in their experimental designs.

Core Spectral Properties

The spectral behavior of this compound iodide is characterized by strong absorption and emission in the near-infrared (NIR) region of the electromagnetic spectrum. These properties are influenced by the solvent environment and the aggregation state of the dye molecules.

Quantitative Spectral Data

The key spectral parameters of this compound iodide in various solvents are summarized in the table below.

| Solvent | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Maximum (λem) (nm) | Fluorescence Quantum Yield (Φf) |

| Methanol (B129727) | 758 | 250,000 | ~780-850 | Not consistently reported |

| Isopropanol | 763.25 | 212,000 | Not specified | Not specified |

| Dimethyl Sulfoxide (DMSO) | Not specified | Not specified | Not specified | Not specified |

| Ethanol | Not specified | Not specified | Not specified | Not specified |

| Water | Aggregation observed | Not applicable for monomer | ~750-850 (dimer) | Not applicable for monomer |

Note: The fluorescence quantum yield of cyanine dyes can be highly dependent on the specific experimental conditions and the presence of quenchers. In aqueous solutions, this compound iodide has a tendency to form non-fluorescent aggregates, which significantly alters its spectral properties.[1]

Experimental Protocols

Accurate determination of the spectral properties of this compound iodide is crucial for its effective application. The following sections provide detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of this compound iodide.

Materials:

-

This compound iodide

-

Spectroscopic grade methanol

-

Volumetric flasks (various sizes)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound iodide and dissolve it in a known volume of spectroscopic grade methanol to prepare a stock solution of approximately 1 mM. Protect the solution from light.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the concentration range of 1 µM to 10 µM using volumetric flasks and micropipettes.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 400 nm to 900 nm.

-

Use a quartz cuvette filled with spectroscopic grade methanol as a blank to perform a baseline correction.

-

-

Data Acquisition:

-

Rinse a clean quartz cuvette with a small amount of the most dilute sample solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for all the prepared dilutions, starting from the lowest concentration. Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot a graph of absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit (slope = ε × path length).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and relative fluorescence quantum yield (Φf) of this compound iodide.

Materials:

-

This compound iodide solution (prepared as for UV-Vis spectroscopy)

-

A standard fluorescent dye with a known quantum yield in the same solvent (e.g., Indocyanine Green in DMSO)

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound iodide in methanol with an absorbance at the excitation wavelength below 0.1 to minimize inner filter effects. Prepare a solution of the standard dye with a similar absorbance at the same excitation wavelength.

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Set the emission wavelength range to scan from the excitation wavelength + 10 nm to 900 nm.

-

Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectrum of the standard solution.

-

Record the fluorescence emission spectrum of the this compound iodide solution under the same experimental conditions.

-

-

Data Analysis (Relative Quantum Yield Calculation):

-

Integrate the area under the emission curves for both the sample and the standard.

-

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (A_std / A_sample) * (I_sample / I_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

A_std and A_sample are the absorbances of the standard and sample at the excitation wavelength, respectively.

-

I_std and I_sample are the integrated emission intensities of the standard and sample, respectively.

-

η_std and η_sample are the refractive indices of the solvents for the standard and sample, respectively (if different).

-

Visualization of Key Concepts

Experimental Workflow for Spectral Characterization

Caption: Workflow for the experimental determination of the spectral properties of this compound iodide.

Effect of Aggregation on Absorption Spectra

Caption: Schematic illustrating the effect of aggregation on the absorption spectrum of this compound iodide.

Applications in Drug Development and Research

The well-defined spectral properties of this compound iodide make it a valuable tool in various research and drug development applications:

-

Fluorescent Labeling: Its high molar extinction coefficient and fluorescence in the NIR region make it an ideal label for biomolecules such as proteins and nucleic acids, enabling their detection and tracking in complex biological systems.[2]

-

Cellular Imaging: The NIR emission of DTTC allows for deeper tissue penetration and reduced autofluorescence from biological samples, making it suitable for in vivo and deep-tissue imaging.

-

DNA Interaction Studies: The spectral shifts observed upon binding of DTTC to DNA can be used to probe DNA structure and conformation.[3] This is particularly relevant in the development of DNA-targeting therapeutic agents.

-

Membrane Potential Sensing: As a lipophilic cation, DTTC can accumulate in mitochondria and its fluorescence is sensitive to changes in membrane potential, allowing for the study of mitochondrial function and dysfunction, a key aspect in many diseases and drug toxicity studies.

Conclusion

This technical guide has provided a comprehensive overview of the spectral properties of this compound iodide, detailed experimental protocols for their characterization, and insights into its applications. A thorough understanding of these properties is paramount for the successful design and interpretation of experiments utilizing this powerful fluorescent probe in research and drug development. Researchers are encouraged to carefully consider the influence of the local environment on the spectral behavior of DTTC to ensure accurate and reliable results.

References

- 1. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. lakeheadu.ca [lakeheadu.ca]

- 3. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]

3,3'-Diethylthiatricarbocyanine Iodide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Diethylthiatricarbocyanine iodide (DTTC), a cyanine (B1664457) dye, is a versatile molecule with a range of applications in biomedical research. Its core mechanism of action is centered around its ability to interact with nucleic acids, particularly DNA, leading to distinct spectroscopic changes. This property has been exploited for its use as a fluorescent probe for DNA structure. Furthermore, emerging evidence suggests its potential roles in photodynamic therapy and as a modulator of cellular signaling pathways, including apoptosis. This technical guide provides an in-depth overview of the known mechanisms of action of DTTC, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Mechanism: Interaction with DNA

The primary and most well-characterized mechanism of action of this compound iodide is its interaction with DNA. DTTC is known to be a sensitive chiroptical reporter of DNA helicity and sequence.[1][2][3] Its binding to DNA results in significant changes in its absorption and fluorescence properties, which are dependent on the specific form of the DNA it interacts with.[4][5]

Spectroscopic Changes upon DNA Binding

The interaction of DTTC with different forms of DNA can be monitored using UV-visible absorption and circular dichroism (CD) spectroscopy.[1][2][3] Upon binding to DNA, DTTC exhibits changes in its absorption maxima (λmax), as well as hyperchromic (increase in absorbance) or hypochromic (decrease in absorbance) effects. These changes are indicative of the binding mode and the environment of the dye molecule.

Data Presentation: Spectroscopic Properties of this compound Iodide

| Condition | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) at λmax | Reference |

| In Isopropanol | 763.25 nm | 212,000 M⁻¹cm⁻¹ | [6] |

| In the presence of B-DNA | Significant changes in absorbance and λmax shifts are observed, indicative of binding. Specific quantitative values for binding constants (Kd) are not readily available in the reviewed literature. | - | [4][5] |

| In the presence of Z-DNA | Distinct spectroscopic signature compared to B-DNA, allowing for discrimination between the two forms. | - | [1][2][3] |

Experimental Protocol: Analysis of DTTC-DNA Interaction using UV-Vis and Circular Dichroism Spectroscopy

This protocol outlines the general procedure for studying the interaction of DTTC with DNA using spectroscopic methods.

Materials:

-

This compound iodide (DTTC) stock solution (in a suitable solvent like DMSO or ethanol)

-

Calf Thymus DNA (or specific DNA oligonucleotides)

-

Appropriate buffer (e.g., Tris-HCl, pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Circular Dichroism Spectropolarimeter

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DTTC of known concentration.

-

Prepare a stock solution of DNA in the buffer and determine its concentration spectrophotometrically by measuring the absorbance at 260 nm.

-

Prepare a series of solutions with a fixed concentration of DTTC and varying concentrations of DNA in the buffer.

-

-

UV-Vis Spectroscopy:

-

Record the UV-Vis absorption spectrum of DTTC alone in the buffer from 200 to 800 nm.

-

Record the absorption spectra of the DTTC-DNA mixtures.

-

Analyze the changes in the absorption maxima and intensity to determine binding characteristics.

-

-

Circular Dichroism Spectroscopy:

-

Record the CD spectrum of the DNA alone in the buffer.

-

Record the CD spectra of the DTTC-DNA mixtures.

-

Analyze the induced CD signals in the absorption region of the dye, which indicate the chiral arrangement of the bound dye molecules.

-

Visualization: Experimental Workflow for DTTC-DNA Interaction Studies

Potential Therapeutic Mechanisms of Action

Beyond its role as a DNA probe, DTTC and related cyanine dyes have been investigated for potential therapeutic applications, primarily in photodynamic therapy and cancer treatment.

Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death. Upon activation by light of a specific wavelength, the photosensitizer can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic. Cyanine dyes, including DTTC, are known to be potential photosensitizers. The formation of DTTC complexes with DNA has been shown to increase the quantum yield of the triplet state of the dye, a key step in the generation of singlet oxygen.[7]

Visualization: Mechanism of Photodynamic Therapy

Induction of Apoptosis

While direct studies on DTTC-induced apoptosis are limited, related cyanine dyes have been shown to induce programmed cell death. The potential of DTTC to interact with cellular components, including mitochondria, suggests a plausible role in triggering apoptotic pathways. A proposed mechanism involves the disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases.

Data Presentation: Cytotoxicity of this compound Iodide

| Cell Line | IC50 / CC50 | Remarks | Reference |

| Various Cancer Cell Lines | Data not readily available for DTTC. Related cyanine dyes exhibit a range of cytotoxicities. | Further investigation is required to determine the specific cytotoxic profile of DTTC. | - |

Experimental Protocol: Assessment of DTTC-Induced Apoptosis

This protocol provides a general framework for investigating the apoptotic effects of DTTC on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound iodide (DTTC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Caspase activity assay kit (e.g., Caspase-3/7)

-

96-well plates

-

Flow cytometer

-

Fluorescence microplate reader

Procedure:

-

Cytotoxicity Assessment (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of DTTC concentrations for 24-72 hours.[8][9][10][11]

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of DTTC that inhibits 50% of cell growth).

-

-

Apoptosis Detection (Annexin V/PI Staining):

-

Treat cells with DTTC at concentrations around the IC50 value.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[12][13][14][15]

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Caspase Activity Assay:

Visualization: Signaling Pathway for Potential DTTC-Induced Apoptosis

Other Potential Mechanisms and Applications

G-Quadruplex Binding

G-quadruplexes are secondary structures found in nucleic acids that are rich in guanine. They are implicated in various cellular processes and are considered potential targets for cancer therapy. While the direct binding of DTTC to G-quadruplexes is not extensively documented, related cyanine dyes have been shown to be G-quadruplex ligands. Further research is needed to explore this potential interaction and its functional consequences.

Amyloid Fibril Interaction

Amyloid fibrils are insoluble protein aggregates associated with various neurodegenerative diseases. Certain dyes are known to bind to these structures, enabling their detection. The potential for DTTC to interact with amyloid fibrils remains an area for future investigation.

Cellular Uptake and Localization

The efficacy of any therapeutic agent is dependent on its ability to enter cells and reach its target. As a fluorescent molecule, the cellular uptake and subcellular localization of DTTC can be investigated using fluorescence microscopy.

Experimental Protocol: Cellular Uptake and Localization of DTTC

Materials:

-

Cell line of interest

-

Glass-bottom dishes or coverslips

-

Cell culture medium

-

This compound iodide (DTTC)

-

Fluorescent organelle markers (e.g., MitoTracker for mitochondria, DAPI for nucleus)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

-

DTTC Incubation: Incubate the cells with a suitable concentration of DTTC for various time points.

-

Co-staining (Optional): To determine subcellular localization, co-stain the cells with organelle-specific fluorescent probes.

-

Imaging: Wash the cells with PBS and image them using a fluorescence microscope.[19][20][21][22][23]

-

Analysis: Analyze the images to determine the extent of cellular uptake and the subcellular compartments where DTTC accumulates.[24][25][26][27]

Conclusion

This compound iodide is a molecule with a well-established ability to interact with DNA, making it a valuable tool for studying nucleic acid structure. Its potential as a photosensitizer in photodynamic therapy and as an inducer of apoptosis warrants further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted mechanisms of action of this intriguing cyanine dye. Further studies are required to elucidate the precise quantitative parameters of its interactions and its full therapeutic potential.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 3. This compound iodide: a highly sensitive chiroptical reporter of DNA helicity and sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PhotochemCAD | this compound iodide [photochemcad.com]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. Localization-Based Super-Resolution Imaging of Cellular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. Establishing a Sample Preparation Protocol for Nanoscopic Fluorescence Electron Microscopy (nano-fEM) – RANGE: Undergraduate Research Journal (2025) [uen.pressbooks.pub]

- 22. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorescence localization microscopy: The transition from concept to biological research tool - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Automated high-content imaging for cellular uptake, from the Schmuck cation to the latest cyclic oligochalcogenides - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 3,3'-Diethylthiatricarbocyanine Iodide in Research

For Researchers, Scientists, and Drug Development Professionals

Core Applications in Research

3,3'-Diethylthiatricarbocyanine iodide is a synthetic cyanine (B1664457) dye notable for its applications in various research fields. Its utility stems from its fluorescent properties and its interaction with biological macromolecules. The primary research applications include:

-

Fluorescent Imaging: It is widely used as a fluorescent dye in biological imaging and microscopy to visualize cellular structures and processes with high sensitivity.[1]

-

Flow Cytometry: The dye plays a role in flow cytometry, aiding in the analysis of cell populations by providing distinct fluorescence signals.[1]

-

Biomolecule Labeling: It is effective for labeling proteins and nucleic acids, which facilitates the study of molecular interactions.[2]

-

DNA Structure Analysis: It serves as a highly sensitive chiroptical reporter of DNA helicity and sequence, allowing researchers to distinguish between different DNA conformations, such as B-DNA and Z-DNA, using circular dichroism.

-

Membrane Potential Sensing: As a cationic dye, it can be used to measure changes in membrane potential in various cell types.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound iodide is presented below. These properties are crucial for designing and interpreting experiments.

| Property | Value | Solvent/Conditions |

| Molecular Formula | C₂₅H₂₅IN₂S₂ | N/A |

| Molecular Weight | 544.51 g/mol | N/A |

| Appearance | Green crystals/powder | Solid state |

| Solubility | Soluble in methanol, ethanol, DMSO | N/A |

| Absorption Maximum (λmax) | ~763 nm | Isopropanol |

| ~758 nm | Methanol | |

| Molar Extinction Coefficient (ε) | 212,000 cm⁻¹M⁻¹ at 763 nm | Isopropanol |

| 250,000 cm⁻¹M⁻¹ at 758 nm | Methanol | |

| Fluorescence Quantum Yield (Φ) | Data for the exact compound is not readily available. For the related 3,3'-Diethylthiadicarbocyanine iodide, Φ = 0.35 in ethanol. | Ethanol |

Detailed Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for reproducible results.

Materials:

-

This compound iodide powder

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Methanol

-

Microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Bring the vial of this compound iodide to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of 1-10 mM by dissolving the powder in anhydrous DMSO or methanol. For example, to prepare a 1 mM stock solution (MW = 544.51), dissolve 0.545 mg in 1 mL of solvent.

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C, protected from light and moisture. Under these conditions, the solution is stable for at least one month.[3] For longer-term storage (up to 6 months), store at -80°C.[3]

Live Cell Staining for Fluorescence Microscopy

This protocol provides a general guideline for staining live cells. Optimal conditions may vary depending on the cell type and experimental design.

Materials:

-

Live cells cultured in an appropriate vessel (e.g., chambered coverglass)

-

This compound iodide stock solution (1 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other balanced salt solution

Protocol:

-

Dilute the 1 mM stock solution of this compound iodide in complete cell culture medium to a final working concentration. A typical starting range is 50 nM to 1 µM. The optimal concentration should be determined empirically for each cell type and application.

-

Remove the existing culture medium from the cells.

-

Add the staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

(Optional) Wash the cells once with pre-warmed PBS or culture medium to remove excess dye and reduce background fluorescence.

-

Image the cells using a fluorescence microscope with appropriate filter sets for near-infrared dyes (Excitation ~750-770 nm, Emission >780 nm).

References

An In-depth Technical Guide to the DNA Binding Mechanism of 3,3'-Diethylthiatricarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the DNA binding mechanism of 3,3'-Diethylthiatricarbocyanine iodide (DTTC), a cyanine (B1664457) dye with applications in fluorescence imaging and as a chiroptical reporter of DNA structure. This document details the current understanding of its binding mode, affinity, and the experimental protocols used to elucidate these characteristics. Quantitative data from spectroscopic studies are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of the dye-DNA interaction.

Introduction

This compound iodide, often referred to as DTTC or Cy7, is a carbocyanine dye characterized by its long polymethine chain, which results in absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum.[1][2] Its ability to interact with nucleic acids has garnered significant interest, particularly for its potential as a fluorescent probe for DNA detection and as a sensor for different DNA conformations.[1][2] Understanding the precise mechanism of its binding to DNA is crucial for the rational design of new DNA-targeting agents and for the accurate interpretation of experimental data in various biomedical applications. This guide synthesizes the available scientific literature to present a detailed account of the DTTC-DNA binding mechanism.

The Core Binding Mechanism: Minor Groove and Dimer Formation

The interaction of this compound iodide with double-stranded DNA is primarily characterized by minor groove binding .[1] Unlike classical intercalators that insert themselves between the base pairs of the DNA double helix, DTTC is thought to position itself within the minor groove. This binding is not uniform across all DNA sequences and is influenced by the local DNA structure and the dye-to-DNA concentration ratio.[1][3]

A key feature of DTTC's interaction with DNA is its propensity to form dimers upon binding.[1] Spectroscopic evidence suggests that at higher dye-to-DNA ratios, two DTTC molecules can associate in a head-to-tail arrangement within the minor groove.[1] This dimerization is accompanied by distinct changes in the dye's absorption and circular dichroism spectra.[1]

The binding of DTTC is also sensitive to the helical conformation of DNA. It exhibits different spectroscopic signatures when interacting with the common right-handed B-form of DNA compared to the left-handed Z-form, making it a valuable tool for distinguishing between these DNA structures.[1][2]

Figure 1: DTTC binds to the minor groove of DNA as a monomer or a dimer.

Quantitative Analysis of Binding

The affinity of DTTC for DNA has been investigated using various spectroscopic techniques. The binding constants are influenced by the specific DNA sequence and the ionic strength of the buffer.

Spectroscopic Titration Data

UV-Vis absorption and circular dichroism (CD) spectroscopies are primary tools for quantifying the interaction. Upon binding to DNA, the absorption spectrum of DTTC exhibits characteristic changes, including shifts in the maximum absorption wavelength (λmax) and changes in molar absorptivity (hyperchromism or hypochromism).[1]

| DNA Target | Technique | Observed Spectral Changes | Inferred Binding Characteristics | Reference |

| poly(dA-dT)₂ | UV-Vis | Hyperchromism at 670 nm (80%) and 760 nm (100%) with red shifts of 20 nm and 15 nm, respectively. | Suggests dimer formation in the minor groove. | [1] |

| poly(dG-dC)₂ | UV-Vis | Hypochromism at 750 nm (45%) with a 20 nm red shift, and a red shift at 650 nm (15% hypochromicity). | Also indicative of dimer formation, but with a different geometry compared to poly(dA-dT)₂. | [1] |

| poly(dG)·poly(dC) | UV-Vis | Hyperchromism at 650 nm (100%) and hypochromism at 750 nm (40%) with bathochromic shifts. | Different binding mode compared to alternating purine-pyrimidine sequences. | [1] |

| B-DNA vs. Z-DNA | CD | Nearly opposite induced circular dichroism (ICD) signals. | DTTC can chiroptically distinguish between right-handed and left-handed DNA helices. | [1][2] |

Equilibrium Binding Constants

Studies have reported equilibrium constants for the formation of two distinct DTTC-DNA complexes, suggesting a multi-step binding process.[4]

| Complex | Equilibrium Constant (K) | Method |

| Complex I | ~1 x 10⁶ M⁻¹ | Absorption Spectroscopy |

| Complex II | ~5 x 10⁴ M⁻¹ | Absorption Spectroscopy |

Note: The precise nature of Complex I and Complex II (e.g., monomer vs. dimer binding) is a subject of ongoing investigation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the DTTC-DNA interaction.

UV-Vis Spectroscopic Titration

This protocol is designed to determine the binding affinity and stoichiometry of DTTC to a specific DNA sequence.

Materials:

-

This compound iodide (DTTC) stock solution (e.g., 1 mM in DMSO or ethanol)

-

DNA stock solution of known concentration (e.g., poly(dA-dT)₂ or calf thymus DNA) in buffer

-

Binding buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.0)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of the DNA in the binding buffer at a fixed concentration (e.g., 50 µM) in a quartz cuvette.

-

Record the initial absorption spectrum of the DNA solution from 220 nm to 800 nm.

-

Make successive additions of small aliquots of the DTTC stock solution to the DNA solution in the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for a set time (e.g., 5 minutes).

-

Record the absorption spectrum after each addition.

-

Correct the spectra for dilution by the added volume of the DTTC solution.

-

Plot the change in absorbance at a specific wavelength (e.g., the λmax of the bound DTTC) as a function of the total DTTC concentration.

-

Analyze the resulting binding isotherm using appropriate models (e.g., Scatchard plot, non-linear regression) to determine the binding constant (K) and the number of binding sites (n).

Figure 2: Workflow for UV-Vis spectroscopic titration of DNA with DTTC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to probe the conformational changes in DNA upon DTTC binding and to characterize the induced chirality of the bound dye.

Materials:

-

Same as for UV-Vis titration

-

CD spectropolarimeter

Procedure:

-

Prepare a DNA solution in the binding buffer in a CD-compatible quartz cuvette.

-

Record the baseline CD spectrum of the DNA solution in the far-UV (220-320 nm) and near-IR (500-900 nm) regions.

-

Titrate the DNA solution with the DTTC stock solution as described in the UV-Vis protocol.

-

After each addition and equilibration, record the CD spectrum.

-

Subtract the spectrum of the buffer and the unbound DTTC (if it has a CD signal) from the recorded spectra.

-

Analyze the changes in the DNA CD signal (220-320 nm) to assess conformational changes.

-

Analyze the induced CD signal in the DTTC absorption region (500-900 nm) to infer the binding mode and the chiral arrangement of the bound dye molecules.

Figure 3: Workflow for Circular Dichroism spectroscopy of DTTC-DNA interaction.

Conclusion and Future Directions

The interaction of this compound iodide with DNA is a complex process primarily involving minor groove binding and the potential for dimer formation. The binding is sensitive to both the DNA sequence and its helical conformation. While spectroscopic methods have provided valuable insights into the qualitative and quantitative aspects of this interaction, a complete thermodynamic profile for a wide range of DNA sequences is yet to be established.

Future research should focus on:

-

Isothermal Titration Calorimetry (ITC) studies to directly measure the thermodynamic parameters (ΔH, ΔS, and ΔG) of binding.

-

High-resolution structural studies , such as X-ray crystallography or NMR spectroscopy, to obtain a detailed atomic-level picture of the DTTC-DNA complex.

-

Single-molecule fluorescence studies to investigate the kinetics of binding and the behavior of individual DTTC molecules on DNA.

A more comprehensive understanding of the DTTC-DNA binding mechanism will undoubtedly pave the way for the development of more sophisticated and specific DNA-targeting probes and therapeutic agents.

References

- 1. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound iodide: a highly sensitive chiroptical reporter of DNA helicity and sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 3,3'-Diethylthiatricarbocyanine Iodide (DTTCI) for Researchers and Drug Development Professionals

An In-depth Overview of Synonyms, Properties, and Applications of a Key Fluorescent Probe

Introduction

3,3'-Diethylthiatricarbocyanine iodide, commonly known as DTTCI or DiSC2(7), is a lipophilic, cationic fluorescent dye belonging to the cyanine (B1664457) family. Its unique photophysical properties, particularly its long-wavelength excitation and emission in the near-infrared (NIR) spectrum, make it a valuable tool in various biological and biomedical research applications. This technical guide provides a comprehensive overview of DTTCI, including its synonyms and chemical identifiers, detailed experimental protocols for its key applications, and its role in studying cellular signaling pathways, with a focus on apoptosis.

Synonyms and Chemical Identifiers

Accurate identification of chemical compounds is critical for research and development. DTTCI is known by several names and identifiers, which are summarized in the table below for clarity and cross-referencing.

| Identifier Type | Value |

| Systematic Name | 3-Ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl]benzothiazolium iodide |

| Common Name | This compound iodide |

| Abbreviations | DTTCI, DiSC2(7) |

| CAS Number | 3071-70-3[1] |

| Molecular Formula | C₂₅H₂₅IN₂S₂ |

| Molecular Weight | 544.51 g/mol |

| IUPAC Name | 3-ethyl-2-[7-(3-ethyl-1,3-benzothiazol-2-ylidene)hepta-1,3,5-trienyl]-1,3-benzothiazol-3-ium;iodide |

| InChI Key | OYVFJKVYVDYPFV-UHFFFAOYSA-M |

| PubChem CID | 91972095 |

Core Applications and Experimental Protocols

DTTCI's primary applications stem from its ability to act as a fluorescent probe for biological structures and processes. Below are detailed protocols for two of its major uses: studying DNA helicity and measuring mitochondrial membrane potential.

Chiroptical Reporter of DNA Helicity

DTTCI can bind to DNA and exhibits distinct circular dichroism (CD) signals depending on the DNA's helical structure (e.g., B-DNA vs. Z-DNA). This allows for the spectroscopic discrimination of different DNA conformations.

Materials:

-

This compound iodide (DTTCI)

-

DNA samples (e.g., poly(dG-dC)₂)

-

Sodium cacodylate buffer (1 mM, pH 7.0)

-

Methanol

-

Milli-Q water

-

UV-Vis spectrophotometer

-

Circular dichroism (CD) spectropolarimeter

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DTTCI (e.g., 0.5 mM) in methanol. Determine the precise concentration using its extinction coefficient (ε ≈ 2.5 × 10⁵ M⁻¹cm⁻¹ at ~758 nm).

-

Dissolve DNA samples in the sodium cacodylate buffer. Anneal the DNA by heating to 80°C for 20 minutes, followed by slow cooling (1°C/min) to 4°C to ensure proper hybridization. Quantify the DNA concentration using UV-Vis spectroscopy (measuring absorbance at 260 nm).

-

-

UV-Vis Titration:

-

In a quartz cuvette, place a known concentration of the DNA solution.

-

Incrementally add small aliquots of the DTTCI stock solution to the DNA sample.

-

After each addition, record the UV-Vis absorption spectrum from approximately 500 nm to 850 nm.

-

Observe changes in the absorption maxima and intensity of DTTCI, which indicate binding to DNA.

-

-

Circular Dichroism (CD) Spectroscopy:

-

Prepare samples with a fixed concentration of DNA and varying concentrations of DTTCI in the sodium cacodylate buffer.

-

Record the CD spectra of these samples in the wavelength range corresponding to the dye's absorption (e.g., 500-800 nm).

-

The appearance of an induced CD signal for the otherwise achiral DTTCI indicates that it has adopted a chiral conformation upon binding to the DNA helix. The sign and shape of the CD signal can be used to distinguish between different DNA helicities.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Like other cationic cyanine dyes, DTTCI accumulates in mitochondria in a manner dependent on the mitochondrial membrane potential (ΔΨm), which is a key indicator of mitochondrial health and an early marker of apoptosis. In healthy, energized mitochondria with a high negative ΔΨm, the dye aggregates, leading to fluorescence quenching. Upon depolarization of the mitochondrial membrane, the dye is released into the cytoplasm, resulting in an increase in fluorescence.

Note: This protocol is adapted from methods used for similar cyanine dyes like DiOC6(3). Optimal DTTCI concentration and incubation times should be empirically determined for each cell type and experimental condition.

Materials:

-

Cells of interest

-

This compound iodide (DTTCI)

-

DMSO

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) or other uncoupling agent (as a positive control for depolarization)

-

Flow cytometer with appropriate laser and filters for near-infrared dyes (e.g., HeNe laser at 633 nm for excitation, and emission filter around 780 nm).

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Harvest the cells and prepare a single-cell suspension in complete culture medium at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Preparation of Reagents:

-

Prepare a stock solution of DTTCI (e.g., 1 mM) in high-quality DMSO. Store in small aliquots at -20°C, protected from light.

-

Prepare a working solution of DTTCI by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration (typically in the low nanomolar range, e.g., 1-20 nM, to be optimized).

-

Prepare a stock solution of FCCP (e.g., 10 mM) in DMSO.

-

-

Staining:

-

For each sample, aliquot 1 mL of the cell suspension into a flow cytometry tube.

-

To a positive control tube, add FCCP to a final concentration of ~5-10 µM and incubate for 5-10 minutes at 37°C to induce mitochondrial depolarization.

-

Add the DTTCI working solution to all tubes (except for an unstained control) to the final optimized concentration.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on the flow cytometer without washing.

-

Excite the cells with a red laser (e.g., 633 nm) and collect the fluorescence emission in the far-red/near-infrared channel.

-

Compare the fluorescence intensity of the control (healthy) cells with the FCCP-treated (depolarized) cells and your experimental samples. A decrease in fluorescence intensity in your experimental samples compared to the control indicates mitochondrial depolarization.

-

Visualization of Cellular Signaling Pathways and Workflows

DTTCI is a powerful tool for investigating cellular processes, particularly those involving mitochondrial health. Below are diagrams illustrating its application in studying the intrinsic apoptosis pathway and in a drug screening workflow.

Intrinsic Apoptosis Signaling Pathway

A hallmark of the intrinsic (or mitochondrial) pathway of apoptosis is the permeabilization of the outer mitochondrial membrane, which leads to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c. DTTCI can be used to monitor this critical early event.

Caption: Intrinsic apoptosis pathway and the role of DTTCI.

Experimental Workflow for Drug Screening

DTTCI can be integrated into high-throughput screening (HTS) assays to identify compounds that induce mitochondrial toxicity, a common mechanism of drug-induced cell death.

Caption: Workflow for a drug screening assay using DTTCI.

Conclusion

This compound iodide is a versatile and powerful near-infrared fluorescent probe with significant applications in cell biology and drug discovery. Its sensitivity to DNA conformation and mitochondrial membrane potential allows for the detailed investigation of fundamental cellular processes such as DNA-protein interactions and apoptosis. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize DTTCI in their studies. As with any fluorescent probe, careful optimization of experimental conditions is paramount to ensure accurate and reproducible results.

References

An In-depth Technical Guide to 3,3'-Diethylthiatricarbocyanine Iodide: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diethylthiatricarbocyanine iodide, a member of the cyanine (B1664457) dye family, is a versatile fluorescent probe with significant applications in biomedical research and drug development.[1] Its distinct photophysical properties, particularly its absorption and emission in the near-infrared (NIR) spectrum, make it an invaluable tool for various analytical and imaging techniques.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental applications of this compound iodide.

Molecular Structure and Formula

This compound iodide is characterized by two benzothiazole (B30560) heterocyclic nuclei linked by a heptamethine chain. The positive charge on the conjugated system is delocalized across the chromophore and is counterbalanced by an iodide anion.

Molecular Formula: C₂₅H₂₅IN₂S₂[2]

IUPAC Name: (2Z)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole iodide

CAS Number: 3071-70-3[2]

Synonyms: DTTC iodide, DTTCI, DiSC2(7)[2]

Molecular Structure:

Caption: Molecular structure of this compound iodide.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound iodide are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 544.51 g/mol | [2][3][4] |

| Appearance | Light yellow to brown powder/crystals | [3] |

| Melting Point | 211 °C (decomposes) | [3][5] |

| Solubility | Soluble in DMSO, Methanol, Ethanol | [6][7] |

Table 2: Spectroscopic Properties

| Parameter | Value | Conditions | Reference(s) |

| Absorption Maximum (λmax) | 762 nm | Ethanol | [3][5] |

| 763.25 nm | Isopropanol | [8] | |

| 758 nm | Methanol | [1] | |

| Molar Extinction Coefficient (ε) | 212,000 M⁻¹cm⁻¹ | at 763.25 nm in Isopropanol | [8] |

| 250,000 M⁻¹cm⁻¹ | at 758 nm in Methanol | [1] | |

| Emission Maximum (λem) | ~780-850 nm | Varies with solvent and aggregation state | [9][10] |

| Fluorescence Quantum Yield (ΦF) | Varies significantly with environment | e.g., higher in restricted environments | [11] |

Experimental Protocols

This compound iodide is extensively used as a fluorescent probe in various biological assays. A prominent application is in the study of DNA--ligand interactions, where changes in its spectroscopic properties upon binding to DNA provide insights into the binding mode and the structural characteristics of the nucleic acid.

Analysis of this compound Iodide Binding to DNA using UV-Vis and Circular Dichroism Spectroscopy

This protocol details the methodology for investigating the interaction of this compound iodide (referred to as Cy7 in the source) with different forms of DNA.[1]

A. Materials and Reagents:

-

This compound iodide (≥98% purity)[2]

-

DNA samples (e.g., poly(dG-dC)₂, poly(dA-dT)₂)

-

Sodium cacodylate buffer (1 mM, pH 7.0)

-

Methanol (spectroscopic grade)

-

Deionized water (resistivity of 18.2 MΩ·cm)

-

Z-DNA inducers (optional, e.g., spermine, Co(NH₃)₆³⁺)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Circular Dichroism (CD) spectropolarimeter

B. Stock Solution Preparation:

-

This compound Iodide Stock Solution (0.5 mM): Dissolve the required amount of the dye in methanol. Determine the precise concentration using a UV-Vis spectrophotometer and the molar extinction coefficient (ε = 2.5 × 10⁵ M⁻¹·cm⁻¹ at 758 nm in methanol).[1] Store the stock solution protected from light.

-

DNA Stock Solutions: Dissolve DNA samples in the sodium cacodylate buffer. Anneal the DNA by heating to 80 °C for 20 minutes, followed by slow cooling (1 °C/min) to 4 °C.[1] Quantify the DNA concentration per base pair using UV-Vis spectroscopy.

C. Titration and Spectroscopic Measurements:

-

UV-Vis Titration:

-

Place a known concentration of the DNA solution in a quartz cuvette.

-

Record the initial UV-Vis absorption spectrum.

-

Perform stepwise additions of the this compound iodide stock solution to the DNA solution.

-

After each addition, gently mix the solution and record the UV-Vis absorption spectrum over the desired wavelength range (e.g., 500-900 nm).[1]

-

Continue the titration until the desired dye-to-DNA ratio is reached or until no further significant spectral changes are observed.

-

-

Circular Dichroism (CD) Titration:

-

Follow the same titration procedure as for the UV-Vis measurements.

-

After each addition of the dye, record the CD spectrum over the same wavelength range.

-

To minimize photobleaching, perform each CD scan as a single acquisition under reduced light conditions.[1]

-

D. Data Analysis:

-

Analyze the changes in the UV-Vis absorption spectra (e.g., hypochromicity, hyperchromicity, and shifts in λmax) to infer the binding mode of the dye to the DNA.[1]

-

Analyze the induced circular dichroism (ICD) signals in the CD spectra. The appearance of a bisignate signal can indicate exciton (B1674681) coupling between chirally oriented dye molecules, providing information about their arrangement on the DNA template.[1]

Mandatory Visualizations

Experimental Workflow for DNA Binding Analysis

The following diagram illustrates the logical flow of the experimental protocol for analyzing the binding of this compound iodide to DNA.

Caption: Experimental workflow for DNA binding analysis.

Applications in Research and Drug Development

The unique properties of this compound iodide make it a valuable tool in several areas of research and drug development:

-

DNA Structure and Recognition: Its sensitivity to DNA helicity and sequence allows for the discrimination between different DNA conformations, such as B-DNA and Z-DNA.[1] This is crucial for understanding DNA-protein interactions and for the design of drugs that target specific DNA structures.

-

Fluorescent Imaging: As a near-infrared dye, it is suitable for in vivo and deep-tissue imaging, where scattering and autofluorescence from biological tissues are minimized.

-

Mitochondrial Studies: Although not the primary focus of this guide, related cyanine dyes are widely used to measure mitochondrial membrane potential, a key indicator of cell health and a target for many therapeutic agents.

-

Flow Cytometry: Its fluorescent properties can be utilized for labeling and sorting cells based on specific characteristics.

-

High-Throughput Screening: The spectroscopic changes upon binding to target molecules can be adapted for high-throughput screening assays to identify potential drug candidates that interact with nucleic acids or other biomolecules.

Conclusion

This compound iodide is a powerful and versatile near-infrared fluorescent dye with significant utility in biomedical research and drug discovery. Its well-characterized molecular structure and spectroscopic properties, combined with its sensitivity to the molecular environment, enable its use in a wide range of applications, from fundamental studies of DNA structure to the development of advanced imaging and screening platforms. This technical guide provides a solid foundation for researchers and scientists to effectively utilize this important molecule in their experimental endeavors.

References

- 1. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound IODIDE | 3071-70-3 [chemicalbook.com]

- 4. This compound Iodide 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 3071-70-3 CAS MSDS (this compound IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. DiSC2(7) [3,3-Diethylthiatricarbocyanine iodide] *CAS#: 3071-70-3* | AAT Bioquest [aatbio.com]

- 7. 3,3'-Diethylthiacarbocyanine iodide - CAS-Number 905-97-5 - Order from Chemodex [chemodex.com]

- 8. PhotochemCAD | this compound iodide [photochemcad.com]

- 9. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Handling and Use of 3,3'-Diethylthiatricarbocyanine Iodide Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and key applications of 3,3'-Diethylthiatricarbocyanine iodide powder. The information is intended to support laboratory safety protocols and guide researchers in its effective use.

Chemical and Physical Properties

This compound iodide is a synthetic, green crystalline powder belonging to the carbocyanine dye family.[1] It is widely utilized in biomedical research as a fluorescent probe, particularly for measuring membrane potential.[2][3]

Table 1: Physical and Chemical Properties of this compound Iodide

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₅IN₂S₂ | [4][5][6] |

| Molecular Weight | 544.51 g/mol | [4][5][6] |

| CAS Number | 3071-70-3 | [4][5][6] |

| Appearance | Green crystalline powder | [1] |

| Melting Point | 211 °C (decomposes) | [7] |

| λmax (in isopropanol) | 763.25 nm | [8] |

| Molar Absorptivity (ε) | 212,000 L·mol⁻¹·cm⁻¹ at 763.25 nm | [8] |

| Solubility | Soluble in DMSO. | [5][9] |

Hazard Identification and Safety Precautions

This compound is considered hazardous and requires careful handling to minimize exposure.[10]

Table 2: Hazard Identification

| Hazard | Description | GHS Classification |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Acute Tox. 4 (Oral, Dermal, Inhalation)[4][7] |

| Skin Irritation | Causes skin irritation. | Skin Irrit. 2[4][7] |

| Eye Irritation | Causes serious eye irritation. | Eye Irrit. 2[4][7] |

| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3[4][7] |

Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment should be worn when handling this compound iodide powder:

-

Eye Protection: Safety glasses with side-shields or chemical goggles.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher is required when dusts are generated.[7]

-

Body Protection: A lab coat and other protective clothing to prevent skin contact.

Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are critical to ensure laboratory safety.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed and protected from light.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13] |

Fire-Fighting Measures

In case of fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[10]

Accidental Release Measures

For spills, wear appropriate PPE. Carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[4]

Toxicological Information

The toxicological properties of this compound iodide have not been fully investigated. The available acute toxicity data is summarized below.

Table 4: Acute Toxicity Data

| Route of Administration | Organism | LD50 | Reference |

| Intraperitoneal | Mouse | 0.1 mg/kg | [4] |

Experimental Protocols

Generalized Protocol for a Median Lethal Dose (LD50) Study

The following is a generalized protocol for determining the LD50 of a chemical substance. The specific parameters for the cited LD50 of this compound iodide were not available in the searched literature.

-

Animal Selection: A statistically significant number of healthy, adult mice of a specific strain are selected and acclimated to the laboratory environment.

-

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle. A range of doses is prepared.

-

Administration: The prepared doses are administered to different groups of animals via the desired route (e.g., intraperitoneal injection). A control group receives only the vehicle.

-

Observation: The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.

-

Data Analysis: The number of mortalities at each dose level is recorded. Statistical methods, such as probit analysis, are used to calculate the dose that is lethal to 50% of the test population (LD50).

Protocol for Measuring Mitochondrial Membrane Potential using Fluorescence Microscopy

This protocol outlines a general procedure for using a carbocyanine dye like this compound iodide to assess mitochondrial membrane potential in cultured cells.

-

Cell Culture: Plate cells on glass coverslips or in a chamber slide and culture until they reach the desired confluency.

-

Dye Preparation: Prepare a stock solution of the dye in DMSO. Immediately before use, dilute the stock solution to the final working concentration in a suitable buffer or cell culture medium.

-

Staining: Remove the culture medium from the cells and wash with a balanced salt solution. Add the dye-containing solution to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells to remove excess dye.

-

Imaging: Mount the coverslip on a microscope slide with an appropriate mounting medium. Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the dye.

-

Analysis: Acquire images and analyze the fluorescence intensity in the mitochondria. A decrease in fluorescence intensity is indicative of mitochondrial membrane depolarization.

Visualizations

Mechanism of Action as a Membrane Potential Probe

The following diagram illustrates the mechanism by which cationic carbocyanine dyes, such as this compound iodide, accumulate in cells in response to membrane potential.

Caption: Mechanism of a cationic dye as a membrane potential probe.

Experimental Workflow for Fluorescence Microscopy

The following diagram outlines a typical workflow for a fluorescence microscopy experiment using a carbocyanine dye.

Caption: A typical workflow for a fluorescence microscopy experiment.

References

- 1. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. DiSC2(7) [3,3-Diethylthiatricarbocyanine iodide] *CAS#: 3071-70-3* | AAT Bioquest [aatbio.com]

- 4. This compound iodide | C25H25IN2S2 | CID 5702699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 3,3 -Diethylthiatricarbocyanine iodide 99 3071-70-3 [sigmaaldrich.com]

- 8. PhotochemCAD | this compound iodide [photochemcad.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. 3,3'-Diethylthiacarbocyanine iodide - CAS-Number 905-97-5 - Order from Chemodex [chemodex.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide | 2197-01-5 | Benchchem [benchchem.com]

A Technical Guide to the Discovery and History of Cyanine Dyes with a Focus on 3,3'-Diethylthiatricarbocyanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and applications of cyanine (B1664457) dyes, with a specific focus on the near-infrared (NIR) dye 3,3'-Diethylthiatricarbocyanine iodide. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document delves into the historical milestones of cyanine dye development, presents key photophysical properties in a comparative format, and offers detailed experimental protocols for the synthesis of a representative heptamethine cyanine dye and its application in DNA binding studies. Furthermore, this guide includes visualizations of experimental workflows to facilitate a deeper understanding of the methodologies.

A Luminous History: The Dawn and Evolution of Cyanine Dyes

The journey of cyanine dyes began in 1856 when English chemist C. H. Greville Williams, in his work with coal tar derivatives, synthesized a vibrant blue dye by reacting quinoline (B57606) with sodium hydroxide. He named this discovery "cyanine," derived from the Greek word kyanos, meaning dark blue.[1] Initially, the textile industry showed little interest in this new dye due to its poor lightfastness.

A paradigm shift occurred in 1873 when German photochemist Hermann Wilhelm Vogel discovered the photosensitizing properties of cyanine.[1] At the time, photographic emulsions were only sensitive to blue and UV light. Vogel's groundbreaking work demonstrated that adding a cyanine dye to the emulsion extended its sensitivity to green light, a phenomenon he termed "dye sensitization." This discovery was instrumental in the development of orthochromatic and panchromatic films, revolutionizing the field of photography.

The 20th century witnessed significant advancements in the synthesis and application of cyanine dyes. In the 1920s, the synthesis of the first trimethine carbocyanine, Pinacyanol, was a notable milestone. Throughout the mid-20th century, the versatility of cyanine dyes expanded beyond photography into various scientific and industrial applications.

A pivotal moment in the biological application of cyanine dyes came in the 1970s with the work of Dr. Alan Waggoner. He systematically synthesized a series of cyanine dyes, now famously known as the "Cy" dyes (e.g., Cy3, Cy5, Cy7), which were specifically designed for biological labeling. These dyes offered improved water solubility, photostability, and a range of emission wavelengths, making them indispensable tools in fluorescence microscopy, immunoassays, and nucleic acid analysis.

The Rise of a Near-Infrared Star: this compound Iodide

Among the vast family of cyanine dyes, this compound iodide, also known as DTTC or sometimes referred to by the Cy7 dye classification, has emerged as a crucial tool in biomedical research. Its significance lies in its absorption and emission properties in the near-infrared (NIR) region of the electromagnetic spectrum (typically 700-900 nm). This "NIR window" is highly advantageous for in vivo imaging and other biological applications due to the reduced background autofluorescence from biological tissues and deeper tissue penetration of light at these wavelengths.

This compound iodide is a symmetrical heptamethine cyanine dye. Its structure consists of two benzothiazole (B30560) heterocyclic nuclei linked by a seven-carbon polymethine chain. This extended conjugated system is responsible for its long-wavelength absorption and emission characteristics.

Quantitative Data Presentation: Photophysical Properties of Selected Cyanine Dyes

The utility of a fluorescent dye is largely determined by its photophysical properties. The following table summarizes key parameters for this compound iodide and other commonly used cyanine dyes for comparative purposes.

| Dye | λmax (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (Φ) | Solvent |

| This compound iodide (Cy7) | 765 | 212,000 | ~790 | Not widely reported | Isopropanol |

| 750 | Not specified | 773 | Not specified | Not specified | |

| 741 | 240,000 | 768 | Not specified | Ethanol (B145695) | |

| Cy3 | 550 | 150,000 | 570 | 0.15 | Water |

| Cy5 | 649 | 250,000 | 670 | 0.27 | Water |

Note: Photophysical properties of cyanine dyes can be highly sensitive to their environment, including the solvent, pH, and binding to macromolecules. The values presented here are representative and may vary under different experimental conditions.

Experimental Protocols

Synthesis of a Symmetrical Heptamethine Cyanine Dye (Representative Protocol)

Materials:

-

Quaternized 2-methylbenzothiazole (B86508) derivative (e.g., 3-ethyl-2-methylbenzothiazolium iodide) (2 molar equivalents)

-

Glutaconaldehyde dianil hydrochloride or a similar five-carbon chain precursor (1 molar equivalent)

-

Acetic anhydride (B1165640)

-

Ethanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the quaternized heterocyclic base (2 eq) and the polymethine bridge precursor (1 eq) in a minimal amount of ethanol.

-

Addition of Reagents: Add pyridine and a few drops of acetic anhydride to the mixture. The pyridine acts as a base to facilitate the condensation reaction, and acetic anhydride serves as a dehydrating agent.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by the appearance of a deeply colored solution.

-

Isolation of the Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude dye will often precipitate from the solution. If not, the product can be precipitated by the addition of diethyl ether.

-

Purification: Collect the crude product by filtration and wash it with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials and byproducts.

-

Recrystallization: For further purification, recrystallize the dye from a suitable solvent system, such as ethanol or a mixture of ethanol and water.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.

DNA Binding Analysis using UV-Visible and Circular Dichroism Spectroscopy

This compound iodide is known to interact with DNA, and its binding can be effectively studied using spectroscopic techniques. The following protocol outlines a general procedure for analyzing this interaction.

Materials:

-

This compound iodide (DTTC/Cy7) stock solution (e.g., in DMSO or methanol)

-

Double-stranded DNA (dsDNA) stock solution (e.g., calf thymus DNA) in a suitable buffer

-

Buffer solution (e.g., 10 mM phosphate (B84403) buffer, pH 7.0, with 100 mM NaCl)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible Spectrophotometer

-

Circular Dichroism (CD) Spectropolarimeter

Procedure:

-

Preparation of Solutions:

-

Prepare a working solution of this compound iodide in the chosen buffer at a fixed concentration (e.g., 5 µM).

-

Prepare a series of dsDNA solutions of varying concentrations in the same buffer.

-

-

UV-Visible Spectroscopy Titration:

-

Record the absorption spectrum of the dye solution alone (typically in the range of 500-850 nm).

-

Sequentially add small aliquots of the dsDNA stock solution to the dye solution in the cuvette.

-

After each addition, gently mix the solution and record the absorption spectrum.

-

Observe changes in the absorption maximum (λmax) and molar absorptivity (ε), which can indicate binding. Hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and a bathochromic (red) or hypsochromic (blue) shift in λmax are indicative of dye-DNA interactions.

-

-

Circular Dichroism (CD) Spectroscopy:

-

Cyanine dyes are achiral and do not exhibit a CD signal on their own. However, upon binding to the chiral DNA molecule, an induced CD (ICD) signal can be observed in the absorption region of the dye.

-

Prepare a sample containing a fixed concentration of the dye and DNA (at a concentration where binding is observed in the UV-Vis titration).

-

Record the CD spectrum of the DNA alone (typically in the far-UV region, e.g., 220-320 nm) to confirm its conformation (e.g., B-form DNA shows a characteristic CD spectrum).

-

Record the CD spectrum in the visible and near-IR region (e.g., 500-850 nm) to observe the ICD signal of the bound dye. The shape and sign of the ICD signal can provide information about the binding mode (e.g., intercalation vs. groove binding).

-

-

Data Analysis:

-

Analyze the changes in the UV-Vis spectra to determine the binding constant (Ka) and the stoichiometry of the binding using appropriate models (e.g., Scatchard plot).

-

Interpret the ICD spectrum to infer the orientation of the dye molecules relative to the DNA helix.

-

Mandatory Visualizations

General Synthesis Workflow for Symmetrical Heptamethine Cyanine Dyes

Caption: General workflow for the synthesis of symmetrical heptamethine cyanine dyes.

Experimental Workflow for DNA Binding Analysis

Caption: Workflow for analyzing dye-DNA interactions using spectroscopy.

Conclusion

From their serendipitous discovery to their indispensable role in modern biomedical research, cyanine dyes have traversed a remarkable journey. This compound iodide, with its favorable near-infrared properties, stands as a testament to the continuous evolution and adaptation of this versatile class of molecules. This guide has provided a foundational understanding of the history, properties, and experimental considerations for working with these dyes. It is anticipated that the detailed protocols and compiled data will serve as a valuable asset for researchers and professionals aiming to leverage the power of cyanine dyes in their scientific endeavors. The ongoing development of novel cyanine dyes with enhanced properties promises to further expand their applications in drug discovery, diagnostics, and our fundamental understanding of biological systems.

References

A Technical Guide to the Fluorescence of 3,3'-Diethylthiatricarbocyanine Iodide (DTTC)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of fluorescence spectroscopy utilizing the near-infrared (NIR) cyanine (B1664457) dye, 3,3'-Diethylthiatricarbocyanine iodide (DTTC). Cyanine dyes are a significant class of chromophores valued for their high extinction coefficients and fluorescence properties.[1] This guide provides a comprehensive overview of DTTC's photophysical characteristics, detailed experimental protocols for its application, and visual representations of key processes to facilitate a deeper understanding for researchers in drug development and cellular analysis.

Core Photophysical Principles of DTTC

This compound iodide is a synthetic organic compound belonging to the cyanine dye family, known for its strong absorption and fluorescence properties stemming from its extended conjugated system.[2] Its fluorescence is highly sensitive to the surrounding environment, making it a valuable probe for various biological and chemical applications. The fluorescence of cyanine dyes like DTTC is significantly enhanced when incorporated into membranes or bound to biomolecules, as they are weakly fluorescent in aqueous solutions.[3]

The photophysical behavior of DTTC is influenced by factors such as solvent polarity and viscosity. For instance, in binary mixtures of dimethyl sulfoxide (B87167) (DMSO) and toluene, the solvation shell around the DTTC molecule can significantly affect its photoisomerization quantum efficiency.[4] Furthermore, in organized media like liposomes, the restrictive environment can hinder photoisomerization, leading to an increase in fluorescence quantum yields compared to homogeneous solutions.[5]

J-Aggregation

A notable characteristic of DTTC and other cyanine dyes is the formation of J-aggregates, which are self-assembled structures with distinct spectroscopic properties.[6] These aggregates exhibit a sharp, red-shifted absorption band (bathochromic shift) compared to the monomeric form.[6] The formation of J-aggregates is influenced by factors such as concentration and the presence of certain salts. For example, the addition of potassium chloride (KCl) can promote J-aggregation by increasing the dielectric constant of the solution, which minimizes electrostatic repulsion between the dye ions.[7] In different solvents, DTTC can form various types of aggregates; for instance, in methanol, it is proposed to form π-stacked aggregates, while in water, it forms unstacked aggregates at higher concentrations.[4]

Quantitative Photophysical Data

The following table summarizes key quantitative photophysical properties of this compound iodide (refered to as both DTTC and DTC in the literature) gathered from various sources.

| Property | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λmax) | 763.25 nm | Isopropanol | [8] |

| 559.25 nm | Ethanol | [9] | |

| Molar Extinction Coefficient (ε) | 212,000 M⁻¹cm⁻¹ at 763.25 nm | Isopropanol | [8] |

| 161,000 M⁻¹cm⁻¹ at 559.25 nm | Ethanol | [9] | |

| Fluorescence Quantum Yield (Φf) | 0.05 | Ethanol | [9] |

| Fluorescence Lifetime (τf) | Data not explicitly found for DTTC | - | - |

Experimental Protocols

Detailed methodologies for key experiments involving DTTC are provided below. These protocols are synthesized from established methods for fluorescent dyes and can be adapted for specific experimental conditions.

Protocol 1: Measurement of DTTC Fluorescence Spectrum

Objective: To determine the excitation and emission spectra of DTTC in a specific solvent.

Materials:

-

This compound iodide (DTTC)

-

Spectroscopic grade solvent (e.g., ethanol, isopropanol, DMSO)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-